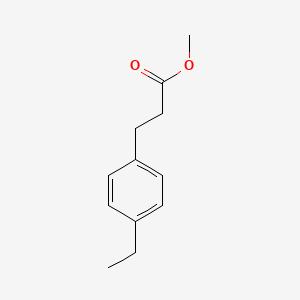

Methyl 3-(4-ethylphenyl)propanoate

説明

Methyl 3-(4-ethylphenyl)propanoate is an ester derivative of propanoic acid, featuring a 4-ethylphenyl substituent at the β-position of the propanoate chain. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol (calculated based on C: 12 × 12, H: 14 × 1, O: 2 × 16). This compound is identified by the CAS number 169126-08-3 and synonyms such as SCHEMBL8508610 and ZINC57488583 . Structurally, it consists of a para-ethyl-substituted benzene ring attached to a three-carbon propanoate ester chain.

特性

IUPAC Name |

methyl 3-(4-ethylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQDGOJOAHAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylphenyl)propanoate can be synthesized through the esterification of 3-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.

化学反応の分析

Types of Reactions:

Hydrolysis: Methyl 3-(4-ethylphenyl)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(4-ethylphenyl)propanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Hydrolysis: 3-(4-ethylphenyl)propanoic acid and methanol.

Reduction: 3-(4-ethylphenyl)propanol.

Substitution: Corresponding substituted esters or amides.

科学的研究の応用

Chemistry: Methyl 3-(4-ethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents.

作用機序

The mechanism of action of methyl 3-(4-ethylphenyl)propanoate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-ethylphenyl)propanoic acid, which may then interact with biological pathways to exert its effects.

類似化合物との比較

Table 1: Comparative Data of Methyl 3-Arylpropanoate Derivatives

Key Observations:

Melting Points: Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced dipole-dipole interactions. For example, methyl 3-(4-nitrophenyl)propanoate has a melting point of 73–74°C, significantly higher than methyl 3-(4-methylphenyl)propanoate (35–36°C) . Hydroxyl groups (e.g., methyl 3-(4-hydroxyphenyl)propanoate, 39–40°C) introduce hydrogen bonding, raising melting points compared to alkyl-substituted analogs .

Synthesis Yields: Methyl 3-(4-methylphenyl)propanoate is synthesized in 84% yield, whereas the hydroxyl analog achieves only 51% yield, likely due to competing side reactions or purification challenges . Nitro-substituted derivatives exhibit high yields (80%), suggesting stability during synthesis .

Molecular Weight Trends: Bulky substituents (e.g., benzyloxy) increase molecular weight (e.g., 270.32 g/mol for methyl 3-(4-(benzyloxy)phenyl)propanoate) .

Reactivity and Functionalization

- Nitro Groups: The nitro substituent in methyl 3-(4-nitrophenyl)propanoate enhances electrophilicity, making it suitable for further reduction or substitution reactions .

- Hydroxyl Groups: Methyl 3-(4-hydroxyphenyl)propanoate serves as a precursor for benzylation (e.g., forming methyl 3-(4-(benzyloxy)phenyl)propanoate) or formylation (e.g., methyl 3-(3-formyl-4-hydroxyphenyl)propanoate via paraformaldehyde treatment) .

- Ethynyl Groups: Methyl 3-(4-ethynylphenyl)propanoate (MW: 188.22 g/mol) contains a terminal alkyne, enabling click chemistry or polymerization applications .

生物活性

Methyl 3-(4-ethylphenyl)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article delves into its mechanism of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 210.28 g/mol. The compound features a propanoate group attached to a phenyl ring substituted with an ethyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, including enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. This interaction can result in significant pharmacological effects, potentially applicable in medicinal chemistry for therapeutic developments.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. For instance, compounds synthesized from similar structures have shown high radical scavenging activity using the DPPH assay, outperforming well-known antioxidants like ascorbic acid by factors ranging from 1.26 to 1.4 times .

| Compound Name | Antioxidant Activity (DPPH Scavenging) |

|---|---|

| This compound | Not directly tested but structurally similar compounds show significant activity |

| Ascorbic Acid | Reference standard |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound derivatives against various cancer cell lines. For example, compounds derived from this structure were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells .

| Cell Line | IC50 (µM) | Relative Activity |

|---|---|---|

| U-87 | 0.69 | Higher than MDA-MB-231 |

| MDA-MB-231 | 2.29 | Lower than U-87 |

Case Studies

- Study on Antimicrobial Activity : A study investigated the antimicrobial effects of various derivatives based on this compound against Gram-positive and Gram-negative bacteria. Results showed moderate antibacterial activity, suggesting potential as a lead compound for antibiotic development .

- Chlamydial Inhibition Study : Another study focused on the antichlamydial activity of related compounds. The results indicated that specific derivatives could selectively inhibit Chlamydia infections in vitro, highlighting the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。